molecular formula C19H23FN4 B11508706 1-{2-fluoro-4-[(1E)-1-(2-phenylhydrazinylidene)ethyl]phenyl}-4-methylpiperazine

1-{2-fluoro-4-[(1E)-1-(2-phenylhydrazinylidene)ethyl]phenyl}-4-methylpiperazine

Cat. No.: B11508706
M. Wt: 326.4 g/mol
InChI Key: FVYCTAFDDSVLQL-RCCKNPSSSA-N
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Description

1-{2-FLUORO-4-[(1E)-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]PHENYL}-4-METHYLPIPERAZINE is a complex organic compound that features a fluorinated biphenyl structure with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-FLUORO-4-[(1E)-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]PHENYL}-4-METHYLPIPERAZINE typically involves multi-step organic reactions. One common method involves the reaction of 2-fluoro-4-nitrobenzene with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to a cyclization reaction with 4-methylpiperazine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{2-FLUORO-4-[(1E)-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]PHENYL}-4-METHYLPIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

1-{2-FLUORO-4-[(1E)-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]PHENYL}-4-METHYLPIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-{2-FLUORO-4-[(1E)-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]PHENYL}-4-METHYLPIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-{2-FLUORO-4-[(1E)-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]PHENYL}-4-METHYLPIPERAZINE: shares similarities with other fluorinated biphenyl compounds and piperazine derivatives.

    1-{2-FLUORO-4-[(1E)-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]PHENYL}-4-METHYLPIPERAZINE: is unique due to its specific substitution pattern and the presence of both fluorine and piperazine moieties.

Uniqueness

The uniqueness of 1-{2-FLUORO-4-[(1E)-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]PHENYL}-4-METHYLPIPERAZINE lies in its combination of a fluorinated biphenyl structure with a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H23FN4

Molecular Weight

326.4 g/mol

IUPAC Name

N-[(E)-1-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethylideneamino]aniline

InChI

InChI=1S/C19H23FN4/c1-15(21-22-17-6-4-3-5-7-17)16-8-9-19(18(20)14-16)24-12-10-23(2)11-13-24/h3-9,14,22H,10-13H2,1-2H3/b21-15+

InChI Key

FVYCTAFDDSVLQL-RCCKNPSSSA-N

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/C2=CC(=C(C=C2)N3CCN(CC3)C)F

Canonical SMILES

CC(=NNC1=CC=CC=C1)C2=CC(=C(C=C2)N3CCN(CC3)C)F

Origin of Product

United States

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